7-{2,6-Dichloro-4-[3-(2-chloro-benzoyl)-ureido]-phenoxy}-heptanoic acid
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Overview
Description
. This compound is characterized by its complex structure, which includes multiple chlorinated aromatic rings and a heptanoic acid chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{2,6-dichloro-4-[3-(2-chloro-benzoyl)-ureido]-phenoxy}-heptanoic acid typically involves multiple steps. One common synthetic route includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a chlorinated benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Urea Formation: The acylated product is then reacted with urea to form the ureido group.
Ether Formation: The ureido compound is then reacted with a phenol derivative to form the phenoxy group.
Heptanoic Acid Attachment: Finally, the phenoxy compound is reacted with a heptanoic acid derivative to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its experimental nature. the general principles of organic synthesis, such as large-scale batch reactions and continuous flow processes, can be applied to its production.
Chemical Reactions Analysis
Types of Reactions
7-{2,6-Dichloro-4-[3-(2-chloro-benzoyl)-ureido]-phenoxy}-heptanoic acid undergoes various types of chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions can occur on the chlorinated benzene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
7-{2,6-Dichloro-4-[3-(2-chloro-benzoyl)-ureido]-phenoxy}-heptanoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential effects on cellular processes and enzyme activity.
Medicine: Explored for its potential therapeutic effects, particularly in the context of enzyme inhibition.
Industry: Potential applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-{2,6-dichloro-4-[3-(2-chloro-benzoyl)-ureido]-phenoxy}-heptanoic acid involves its interaction with specific molecular targets. One known target is glycogen phosphorylase, an enzyme involved in glycogen metabolism . The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting glycogen breakdown .
Comparison with Similar Compounds
Similar Compounds
N-benzoyl-n’-phenylureas: These compounds share a similar core structure but differ in their substituents.
2-halobenzoic acids and derivatives: These compounds have similar halogenated aromatic rings.
Phenoxy compounds: These compounds contain phenoxy groups similar to 7-{2,6-dichloro-4-[3-(2-chloro-benzoyl)-ureido]-phenoxy}-heptanoic acid.
Uniqueness
This compound is unique due to its specific combination of functional groups and its ability to inhibit glycogen phosphorylase . This makes it a valuable compound for studying enzyme inhibition and developing potential therapeutic agents .
Properties
Molecular Formula |
C21H21Cl3N2O5 |
---|---|
Molecular Weight |
487.8 g/mol |
IUPAC Name |
7-[2,6-dichloro-4-[(2-chlorobenzoyl)carbamoylamino]phenoxy]heptanoic acid |
InChI |
InChI=1S/C21H21Cl3N2O5/c22-15-8-5-4-7-14(15)20(29)26-21(30)25-13-11-16(23)19(17(24)12-13)31-10-6-2-1-3-9-18(27)28/h4-5,7-8,11-12H,1-3,6,9-10H2,(H,27,28)(H2,25,26,29,30) |
InChI Key |
XQTOWNDCHQJXOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=O)NC2=CC(=C(C(=C2)Cl)OCCCCCCC(=O)O)Cl)Cl |
Origin of Product |
United States |
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